1-Bromo-2-isothiocyanato-3,5-dimethylbenzene

Descripción general

Descripción

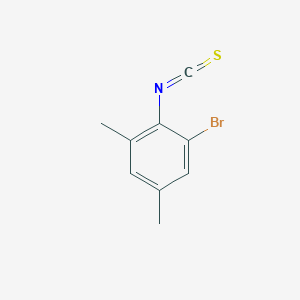

1-Bromo-2-isothiocyanato-3,5-dimethylbenzene is an organic compound with the molecular formula C9H8BrNS It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isothiocyanate group, and two methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromo-2-isothiocyanato-3,5-dimethylbenzene can be synthesized through a multi-step reaction process. One common method involves the reaction of 2,6-di-tert-butyl-4-methylphenol with copper(II) bromide in tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours, and the progress is monitored using thin-layer chromatography (TLC). After completion, the mixture is washed with water and ethyl acetate, and the organic layer is concentrated and purified by column chromatography .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of some reagents involved.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-2-isothiocyanato-3,5-dimethylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.

Common Reagents and Conditions

Copper(II) Bromide: Used in the initial synthesis step.

Ethanol and Methanol: Solvents used in different steps of the reaction process.

Tetrahydrofuran (THF): A common solvent for the reaction mixture.

Major Products Formed

Thiourea Derivatives: Formed from the addition of nucleophiles to the isothiocyanate group.

Substituted Benzene Derivatives: Formed from substitution reactions involving the bromine atom.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Bromo-2-isothiocyanato-3,5-dimethylbenzene is utilized in the development of pharmaceutical agents. Its structure allows for the modification of biological targets, particularly in enzyme inhibition studies and receptor targeting. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, enabling the exploration of protein functions and interactions.

Case Study:

A study demonstrated the compound's effectiveness in synthesizing potential anticancer agents by modifying specific enzyme targets involved in cancer pathways. The results indicated promising activity against tumor cells, suggesting further investigation into its therapeutic potential.

Material Science

In material science, this compound serves as a building block for creating novel materials with unique properties. Its reactivity allows for the development of polymers and coatings that exhibit enhanced mechanical and thermal stability.

Example Applications:

- Development of smart coatings that respond to environmental stimuli.

- Synthesis of polymeric materials with tailored properties for specific industrial applications.

Biological Studies

The compound plays a role in biological research by facilitating the study of small molecule interactions with macromolecules like DNA and proteins. Its ability to modify biomolecules aids in understanding cellular mechanisms and signaling pathways.

Research Insight:

A recent investigation highlighted how this compound could be used to probe protein interactions within cellular environments, providing insights into disease mechanisms at the molecular level.

Mecanismo De Acción

The mechanism of action of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene involves its interaction with nucleophiles. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity underlies its potential bioactivity and applications in drug development.

Comparación Con Compuestos Similares

Similar Compounds

1-Bromo-3,5-dimethylbenzene: Lacks the isothiocyanate group, making it less reactive in certain types of chemical reactions.

2-Bromo-1,4-dimethylbenzene: Similar structure but different substitution pattern on the benzene ring.

1-Bromo-2,3-dimethylbenzene: Another isomer with different substitution positions.

Uniqueness

1-Bromo-2-isothiocyanato-3,5-dimethylbenzene is unique due to the presence of both a bromine atom and an isothiocyanate group on the same benzene ring

Actividad Biológica

1-Bromo-2-isothiocyanato-3,5-dimethylbenzene, with the molecular formula C₉H₈BrN₃S, is a compound characterized by the presence of both bromine and isothiocyanate functional groups attached to a dimethyl-substituted benzene ring. This unique structure influences its chemical reactivity and biological properties, making it a subject of interest in various fields, including medicinal chemistry and material science.

The compound exhibits significant reactivity due to the presence of the isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This reactivity underpins its potential bioactivity, especially in drug development. The bromine atom enhances its electrophilic character, allowing it to undergo nucleophilic substitution reactions and participate in various synthetic pathways.

Antimicrobial Properties

Research indicates that isothiocyanates, including this compound, possess antimicrobial properties. These compounds have been shown to inhibit the growth of various pathogens, suggesting their potential use in developing antimicrobial agents. For instance, studies on structurally similar compounds have demonstrated their effectiveness against bacteria and fungi, leading to speculation about similar effects for this compound .

The mechanism of action for this compound primarily involves its interaction with nucleophiles. The isothiocyanate group is highly reactive and can modify proteins and other biomolecules through covalent bonding. This modification can alter biological functions and pathways, contributing to its potential therapeutic effects .

Case Studies

- Antimicrobial Activity : In a study focusing on isothiocyanates' antimicrobial effects, compounds similar to this compound were tested against various bacterial strains. Results indicated significant inhibition zones, suggesting potential application as an antimicrobial agent .

- Cancer Cell Studies : In vitro studies on related isothiocyanates have shown that they can induce cell cycle arrest and apoptosis in cancer cell lines. While specific data on this compound are not available, these findings imply a potential for similar biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Bromo-3-methylbenzene | Bromine at position 1; methyl at position 3 | Lacks isothiocyanate functionality |

| 2-Isothiocyanato-3,5-dimethylbenzene | Isothiocyanate at position 2; methyls at 3 and 5 | No bromine substituent |

| Phenylisothiocyanate | Isothiocyanate attached to phenyl group | Simple structure; widely studied for biological activity |

| 1-Chloro-2-isothiocyanato-3,5-dimethylbenzene | Chlorine instead of bromine; similar substitution pattern | May exhibit different reactivity due to chlorine |

The uniqueness of this compound lies in its combination of both bromine and isothiocyanate functionalities on a dimethyl-substituted benzene ring. This combination may enhance its reactivity and biological activities compared to other structurally similar compounds .

Propiedades

IUPAC Name |

1-bromo-2-isothiocyanato-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNS/c1-6-3-7(2)9(11-5-12)8(10)4-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTPUPXLOWXCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)N=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568792 | |

| Record name | 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140136-71-6 | |

| Record name | 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.